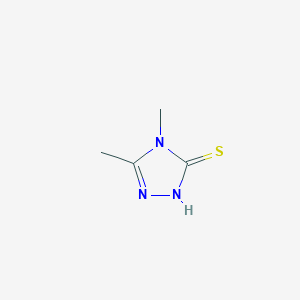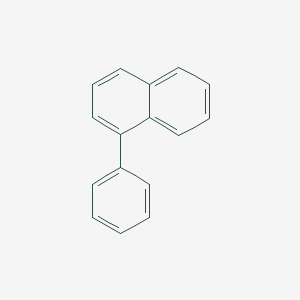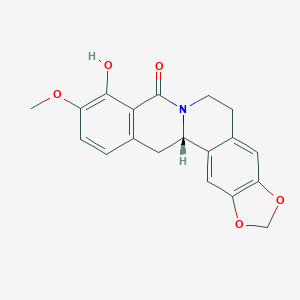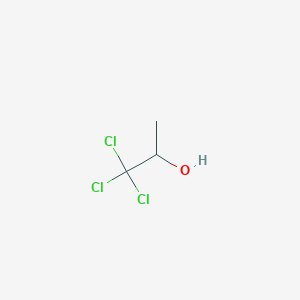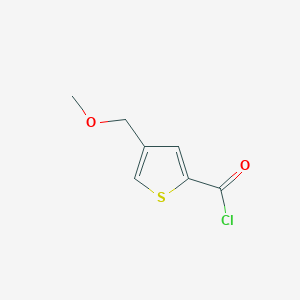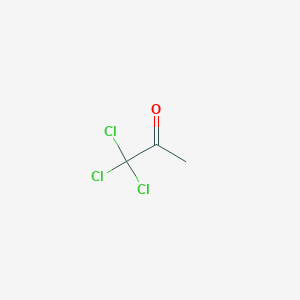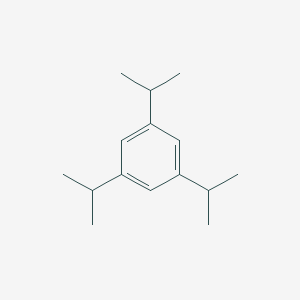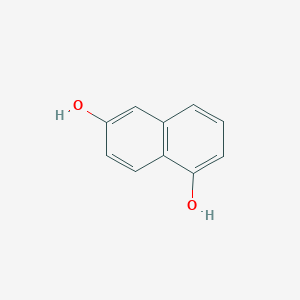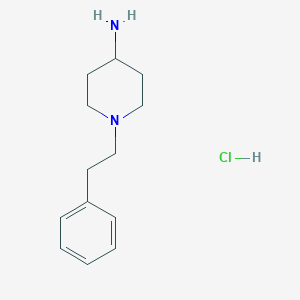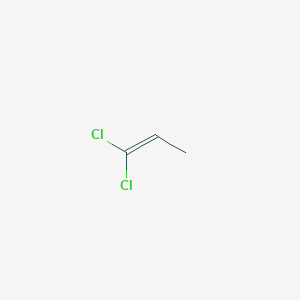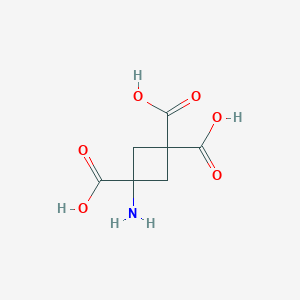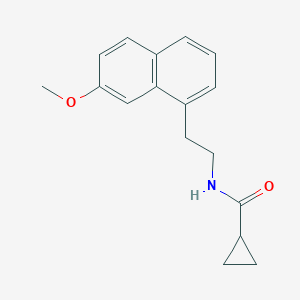
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been studied for its potential use in cancer treatment, specifically in targeting cancer cells that rely heavily on RNA polymerase I transcription for their survival. In
Mécanisme D'action
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine works by binding to the DNA of cancer cells and inhibiting RNA polymerase I transcription. This leads to a decrease in the production of ribosomal RNA, which in turn leads to a decrease in protein synthesis and cell death. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has a selective toxicity towards cancer cells, sparing healthy cells. It has also been shown to have a low toxicity profile in animal studies. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to induce cell death in cancer cells through apoptosis, a process that involves the programmed death of cells. In addition, N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to inhibit the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine is its selectivity towards cancer cells, sparing healthy cells. This makes it a promising candidate for cancer treatment. Additionally, N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to have a low toxicity profile in animal studies. However, one limitation of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine. One area of research is the development of more efficient synthesis methods for N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine, which could lead to increased availability for research purposes. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine treatment. This could help to identify patients who are most likely to benefit from N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine treatment. Additionally, there is ongoing research into the combination of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine with other cancer treatments, such as chemotherapy and radiation therapy, to improve its effectiveness. Finally, there is ongoing research into the use of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
Méthodes De Synthèse
The synthesis of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine involves several steps, including the reaction of 7-methoxy-1-naphthylamine with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with ethylamine. This process yields N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine as a white solid with a purity of over 99%. The synthesis method has been optimized to produce N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine in large quantities for research purposes.
Applications De Recherche Scientifique
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription for their survival. RNA polymerase I transcription is a critical process that produces ribosomal RNA, which is a key component of ribosomes and is necessary for protein synthesis. Cancer cells often have an increased demand for protein synthesis, leading to an upregulation of RNA polymerase I transcription. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine inhibits this process, leading to the selective death of cancer cells while sparing healthy cells.
Propriétés
Numéro CAS |
138113-03-8 |
|---|---|
Nom du produit |
N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine |
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H19NO2/c1-20-15-8-7-12-3-2-4-13(16(12)11-15)9-10-18-17(19)14-5-6-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,18,19) |
Clé InChI |
TZQAGPUEZZMDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3CC3)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC=C2CCNC(=O)C3CC3)C=C1 |
Autres numéros CAS |
138113-03-8 |
Synonymes |
N-CPC-MNE N-cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

